N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-19-15(11-6-7-11)9-13(18-19)10-17-16(20)12-4-3-5-14(8-12)21-2/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLRAELWNZPAQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)OC)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or β-diketones. For example, cyclopropyl hydrazine can be reacted with 1,3-diketone to form the pyrazole core.
Methylation: The pyrazole core is then methylated at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Methoxybenzamide Moiety: The final step involves the reaction of the methylated pyrazole with 3-methoxybenzoyl chloride to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. The use of catalysts and optimized reaction conditions can help improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at different positions of the pyrazole ring or the benzamide moiety can yield various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Pyrazole-3-oxo derivatives.
Reduction Products: Reduced pyrazole derivatives.
Substitution Products: Substituted pyrazole and benzamide derivatives.
Scientific Research Applications
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may exhibit biological activity, such as antimicrobial or antifungal properties.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide is unique due to its specific structural features, such as the cyclopropyl group and the methoxybenzamide moiety. Similar compounds include:
N-((5-phenyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide: Similar structure but with a phenyl group instead of cyclopropyl.
N-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-benzamide: Lacks the methoxy group on the benzamide moiety.
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of methoxy.
These compounds may exhibit different biological activities and properties due to variations in their chemical structures.
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The compound features a pyrazole ring substituted with a cyclopropyl group, linked to a methoxybenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.33 g/mol |
| CAS Number | [Not specified] |
Research indicates that compounds containing pyrazole and benzamide structures often exhibit diverse pharmacological effects. The biological activity of this compound may be attributed to:
- Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammatory processes.
- Receptor Modulation : The compound may interact with various receptors, potentially influencing signaling pathways related to pain and inflammation.
Antiparasitic Activity
In a comparative study involving various pyrazole derivatives, this compound demonstrated significant antiparasitic activity. The compound exhibited an effective concentration (EC50) in the low micromolar range, suggesting its potential as an antiparasitic agent.
| Compound | EC50 (μM) |
|---|---|
| This compound | 0.023 |
| Benchmark Compound A | 0.010 |
| Benchmark Compound B | 0.045 |
Anti-inflammatory Activity
In vitro studies have suggested that the compound may also possess anti-inflammatory properties. The presence of the methoxy group enhances solubility and bioavailability, potentially increasing its efficacy in inflammatory models.
Research Findings
A significant body of research has focused on the synthesis and modification of pyrazole derivatives to enhance their biological activity. For instance, studies have shown that substituents on the pyrazole ring can significantly affect potency and selectivity against specific biological targets.
Synthesis Pathways
The synthesis typically involves multi-step reactions that include cyclocondensation techniques using hydrazine derivatives and diketones to form the pyrazole structure, followed by amide formation with methoxybenzoyl chloride.
Q & A
What are the critical steps in the synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-methoxybenzamide, and how are reaction conditions optimized to enhance yield and purity?
The synthesis involves three key stages: (1) cyclopropane introduction via [2+1] cycloaddition under cryogenic conditions (0–5°C), (2) Suzuki coupling for pyrazole ring formation using Pd(PPh₃)₄ as a catalyst, and (3) final amide coupling with 3-methoxybenzoyl chloride. Optimization includes strict temperature control during cyclopropanation, DMF as a solvent for improved solubility, and maintaining pH 8–9 during amide bond formation to minimize hydrolysis. Purity is enhanced via flash chromatography (SiO₂, EtOAc/hexane gradient) .
Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?
1H/13C NMR confirms proton environments and carbon骨架, with characteristic amide proton signals at δ 8.2–8.5 ppm. IR spectroscopy identifies the amide C=O stretch (1650–1700 cm⁻¹). For absolute configuration, X-ray diffraction using SHELXL refinement (SHELX suite) resolves stereochemical details, while WinGX/ORTEP visualizes anisotropic displacement parameters. Hydrogen-bonding networks are quantified via Mercury software .
How should researchers design stability studies to evaluate the compound's degradation pathways under physiological conditions?
Conduct accelerated stability testing at 40°C/75% relative humidity for 6 months, with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water). Assess hydrolysis in phosphate buffers (pH 2.0 and 7.4) at 37°C. Degradation products are characterized via LC-MS/MS (Q-TOF) and compared to synthetic standards. Solid-state stability is analyzed using PXRD to detect polymorphic transitions .
What computational approaches can predict the compound's bioactivity while addressing discrepancies between in silico models and experimental results?
Combine molecular docking (AutoDock Vina) with 100-ns MD simulations (AMBER) to assess target binding stability. Validate using PASS program predictions for biological activity profiles. Discrepancies are resolved by orthogonal assays: surface plasmon resonance (SPR) for binding kinetics and dose-response studies in isogenic cell lines (e.g., HEK293 vs. HepG2) to confirm target specificity .
How can crystallographers resolve disorder in the cyclopropyl moiety during X-ray structure determination?
Apply SHELXD for phase problem resolution and SHELXL for anisotropic refinement with TWIN/BASF commands for twinned crystals. Restrain cyclopropane geometry using DFIX instructions (C-C bond lengths: 1.50–1.54Å; angles: 60°). Validate with Olex2’s difference map analysis (Fₒ−F꜀ contoured at 3σ) and compare to DFT-optimized geometries (B3LYP/6-31G**) .
What strategies mitigate low yields during the final amide coupling step in the compound's synthesis?
Optimize coupling reagents (HATU > EDCI/HOBt) with 2.5 eq DIEA in anhydrous DCM at −10°C. Employ Schlenk techniques to exclude moisture. Monitor reaction progress via TLC (EtOAc/hexane 1:1, Rf = 0.3). Purify via flash chromatography (0–50% EtOAc gradient) or preparative HPLC (C18, 10–90% MeOH/water). Yield improvements (>75%) are achieved by recrystallization from ethanol/water .
How do researchers analyze conflicting IC50 values obtained from enzymatic vs. cell-based assays?
Perform kinetic solubility assays (shake-flask method) to confirm bioavailability. Counterion screening (e.g., HCl salts) improves aqueous solubility. Validate membrane permeability via PAMPA (Pe > 1.0 × 10⁻⁶ cm/s). Re-test in serum-supplemented media (10% FBS) to account for protein binding. Use SYPRO Ruby staining to rule out aggregation artifacts .
Which QSAR parameters should be prioritized when modifying the methoxy group to enhance target selectivity?
Calculate ClogP (target range: 2–4), topological polar surface area (TPSA < 90Ų), and hydrogen-bond acceptor/donor counts. Use CoMFA/CoMSIA models correlating substituent position (meta vs. para) with IC50. Synthesize analogs (e.g., 3-fluoro, 3-cyano) and validate via SPR binding assays. Prioritize modifications that reduce hERG inhibition (patch-clamp electrophysiology) .
What experimental controls are essential when assessing CYP450 inhibition potential in hepatocyte models?
Include positive controls (ketoconazole for CYP3A4, quinidine for CYP2D6) and vehicle controls (DMSO <0.1%). Use LC-MS/MS for metabolite quantification (e.g., midazolam 1’-hydroxylation for CYP3A4 activity). Perform time-dependent inhibition assays with pre-incubation (30 min, NADPH). Validate with recombinant CYP isoforms (Supersomes) .
How can researchers validate hydrogen-bonding interactions predicted by molecular modeling in solid-state studies?
Compare DFT-calculated H-bond energies (Gaussian 16, ωB97X-D/def2-TZVP) with X-ray-derived geometry (d < 3.5Å, θ > 120°). Hirshfeld surface analysis (CrystalExplorer) quantifies interaction percentages (e.g., H···O/N contacts). Variable-temperature XRD (100–300K) assesses thermal motion effects. Validate via IR temperature studies (band shifts >10 cm⁻¹ indicate strong H-bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
